

In-Depth Technical Guide: Phenazine-1-Carboxamide Derivative as a Potent Anticancer Agent

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Compound of Interest					
Compound Name:	Anticancer agent 51				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising anticancer agent, N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide, identified as a highly active compound within the phenazine-1-carboxamide class. This document details its chemical structure, a proven synthetic route, quantitative anticancer activity, and the proposed mechanism of action, including relevant signaling pathways and experimental protocols.

Core Compound: N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide

This compound is a member of a series of substituted N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides investigated as electron-deficient DNA-intercalating ligands for antitumor therapy.[1] The strategic placement of substituents on the phenazine ring has been shown to significantly influence cytotoxic activity, with 9-substituted compounds demonstrating the highest potency.[1]

Chemical Structure

The chemical structure of the core compound is presented below:

IUPAC Name:N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide



Molecular Formula: C18H20N4O2

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Synthesis and Experimental Protocols

The synthesis of N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide and its analogues involves a multi-step process culminating in the amidation of a phenazine-1-carboxylic acid intermediate.[1]

Synthesis of 9-Methoxyphenazine-1-carboxylic Acid

A key step in the synthesis is the fluorine-directed ring closure of N-phenyl-3-nitroanthranilic acids to unequivocally form the desired phenazine-1-carboxylic acids.[1]

Experimental Protocol:

- Preparation of the Intermediate: The synthesis begins with the appropriate substituted anilines and 2-bromo-3-nitrobenzoic acid.
- Ullmann Condensation: The substituted aniline is reacted with 2-bromo-3-nitrobenzoic acid in
 the presence of a copper catalyst and a base (e.g., potassium carbonate) in a suitable
 solvent like dimethylformamide (DMF) to yield the corresponding N-phenyl-3-nitroanthranilic
 acid.
- Reductive Cyclization: The nitro group of the N-phenyl-3-nitroanthranilic acid is reduced, typically using a reducing agent like sodium dithionite (Na₂S₂O₄) or through catalytic hydrogenation. This is followed by spontaneous or acid-catalyzed cyclization to form the phenazine ring system.



 Purification: The resulting phenazine-1-carboxylic acid is purified by recrystallization or column chromatography.

Final Amidation Step

Experimental Protocol:

- Activation of the Carboxylic Acid: The 9-methoxyphenazine-1-carboxylic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.
- Amide Coupling: The activated carboxylic acid is then reacted with N,Ndimethylethylenediamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran), often in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.
- Purification: The final product, N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1carboxamide, is purified using techniques such as column chromatography and/or recrystallization to yield the desired compound.

In Vitro and In Vivo Anticancer Activity

The phenazine-1-carboxamide series has been evaluated against various cancer models, with the 9-methoxy derivative showing exceptional activity, particularly against solid tumors.[1]

Quantitative Data Summary



Compound	Cancer Model	Assay Type	Activity Measurement	Result
N-[2- (dimethylamino)e thyl]-9- methoxyphenazi ne-1- carboxamide	L1210 Leukemia	In vitro	IC ₅₀ (Concentration for 50% inhibition of cell growth)	Data not available in abstract
N-[2- (dimethylamino)e thyl]-9- methoxyphenazi ne-1- carboxamide	P388 Leukemia	In vivo	% T/C (Treated vs. Control lifespan)	Data not available in abstract
N-[2- (dimethylamino)e thyl]-9- methoxyphenazi ne-1- carboxamide	Lewis Lung Carcinoma	In vivo	Cure Rate	High proportion of cures

Data is based on the abstract of the primary research article. Detailed quantitative values would be present in the full paper.[1]

Experimental Protocols for Anticancer Evaluation

In Vitro L1210 Leukemia Assay:

- Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Drug Exposure: Cells are seeded in microtiter plates and exposed to a range of concentrations of the test compound.



- Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37 °C, 5% CO₂).
- Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT or resazurin assay, which measures metabolic activity.
- Data Analysis: The IC₅₀ value is calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vivo P388 Leukemia and Lewis Lung Carcinoma Assays:

- Animal Model: The experiments are conducted in suitable mouse strains (e.g., BDF1 or C57BL/6).
- Tumor Implantation: A known number of P388 leukemia cells are injected intraperitoneally, or Lewis lung carcinoma cells are implanted subcutaneously or intravenously.
- Drug Administration: The test compound is administered to the mice via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.
- Monitoring: The animals are monitored for tumor growth (for solid tumors) and survival time.
- Efficacy Evaluation: For leukemia models, the efficacy is typically expressed as the
 percentage increase in lifespan of treated mice over the control group (% T/C). For solid
 tumors like Lewis lung carcinoma, efficacy is measured by tumor growth delay and, in some
 cases, the number of tumor-free survivors (cures).[1]

Mechanism of Action and Signaling Pathways

Phenazine-1-carboxamides are believed to exert their anticancer effects primarily through interaction with DNA and inhibition of topoisomerase enzymes.[2][3] This leads to the induction of apoptosis (programmed cell death).

Proposed Mechanism of Action

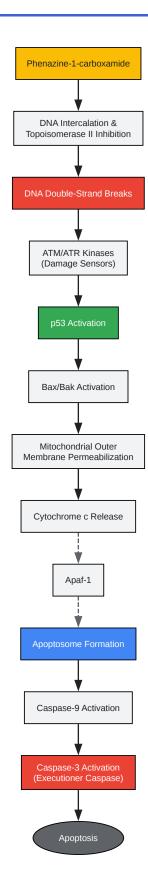
 DNA Intercalation: The planar phenazine ring system intercalates between the base pairs of DNA, distorting the double helix structure. This can interfere with DNA replication and transcription.



- Topoisomerase Inhibition: These compounds can act as dual inhibitors of topoisomerase I
 and II.[2] By stabilizing the topoisomerase-DNA cleavage complex, they prevent the religation of DNA strands, leading to the accumulation of DNA double-strand breaks.
- Induction of Apoptosis: The accumulation of DNA damage triggers the intrinsic apoptotic pathway.

Signaling Pathway for DNA Damage-Induced Apoptosis





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Caption: DNA damage-induced intrinsic apoptosis pathway.



Experimental Workflow for Synthesis and Evaluation



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Caption: Workflow for synthesis and anticancer evaluation.

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References

- 1. Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicationic bis(9-methylphenazine-1-carboxamides): relationships between biological activity and linker chain structure for a series of potent topoisomerase targeted anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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